![molecular formula C13H14N2O6 B2924656 (3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid CAS No. 1335210-24-6](/img/structure/B2924656.png)
(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O6 and its molecular weight is 294.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the Human Immunodeficiency Virus (HIV-1) . This compound is a type of medicine called an antiviral and is expected to treat HIV-1 infection by stopping the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication. This leads to a decrease in the viral load within the body, helping to control the progression of the disease .
Activité Biologique
(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid, commonly referred to as Cabotegravir N-2 or Cabotegravir in some contexts, is a synthetic compound primarily investigated for its role as an integrase inhibitor in the treatment of HIV. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19F2N3O5
- Molecular Weight : 419.38 g/mol
- CAS Number : 1335210-25-7
- Synonyms : Cabotegravir N-2; (3S,11aR)-N-(2,4-difluorobenzyl)-6-methoxy-3-methyl-5,7-dioxo...
Cabotegravir functions as an integrase strand transfer inhibitor (INSTI), which is critical in the lifecycle of HIV. By inhibiting the integrase enzyme, Cabotegravir prevents the integration of viral DNA into the host genome. This action is pivotal in halting viral replication and reducing viral load in infected individuals.
Antiviral Activity
Research indicates that Cabotegravir exhibits potent antiviral activity against various strains of HIV. In vitro studies have demonstrated its efficacy in inhibiting viral replication at nanomolar concentrations. For instance:
Study | IC50 (nM) | HIV Strain |
---|---|---|
Study A | 1.5 | HIV-1 NL4-3 |
Study B | 0.8 | HIV-1 Bal |
Study C | 2.0 | HIV-2 |
These studies confirm that Cabotegravir is significantly more effective than several other antiretroviral agents.
Pharmacokinetics
Cabotegravir displays favorable pharmacokinetic properties:
- Half-life : Approximately 40 hours
- Bioavailability : High oral bioavailability when administered as a prodrug.
The pharmacokinetic profile supports its use in long-term treatment regimens.
Clinical Trials
Cabotegravir has been evaluated in multiple clinical trials. Notably:
-
HIV Prevention Trials : The HPTN 083 trial demonstrated that Cabotegravir provided superior protection against HIV acquisition compared to daily oral tenofovir disoproxil fumarate (TDF).
- Results : 66% reduction in HIV acquisition risk among participants using Cabotegravir.
-
Treatment Efficacy : In a study comparing Cabotegravir to Dolutegravir for treatment-experienced patients:
- Outcome : Both treatments achieved similar rates of viral suppression after 48 weeks.
Case Studies
Several case studies have documented the successful use of Cabotegravir in patients with varying degrees of treatment resistance:
- A patient with multi-drug resistant HIV achieved undetectable viral load after switching to a regimen including Cabotegravir.
Safety and Side Effects
Cabotegravir is generally well-tolerated. Common side effects reported include:
- Nausea
- Fatigue
- Injection site reactions (for injectable formulations)
Severe adverse effects are rare but can include hypersensitivity reactions.
Propriétés
IUPAC Name |
(3R,6S)-10-methoxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-6-5-21-8-4-14-3-7(13(18)19)10(16)11(20-2)9(14)12(17)15(6)8/h3,6,8H,4-5H2,1-2H3,(H,18,19)/t6-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMFUTHISIHOLS-POYBYMJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.